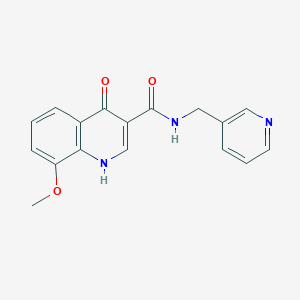![molecular formula C18H25N3O6S B10984219 N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10984219.png)
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S3R)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole moiety, a thiolane ring, and a pentanamide chain, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S3R)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the thiolane ring through a series of cyclization reactions. The final step involves the coupling of the pentanamide chain under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
(2S3R)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, depending on the desired modification.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S3R)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2S3R)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Known for its use as a plasticizer in flexible plastic articles.
Indole-based covalent inhibitors: Used in medicinal chemistry for their antitumor activity.
Uniqueness
What sets (2S3R)-N-(2H-13-BENZODIOXOL-5-YL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLPENTANAMIDE apart is its combination of a benzodioxole moiety and a thiolane ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H25N3O6S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S,3R)-N-(1,3-benzodioxol-5-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanamide |
InChI |
InChI=1S/C18H25N3O6S/c1-3-11(2)16(21-18(23)20-13-6-7-28(24,25)9-13)17(22)19-12-4-5-14-15(8-12)27-10-26-14/h4-5,8,11,13,16H,3,6-7,9-10H2,1-2H3,(H,19,22)(H2,20,21,23)/t11-,13?,16+/m1/s1 |
InChI Key |
BPBRBQZOKVVDOK-GXKMHDKUSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10984138.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10984144.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10984149.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10984150.png)
![2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide](/img/structure/B10984161.png)

![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-6-carboxamide](/img/structure/B10984174.png)
![4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10984182.png)
![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984184.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10984187.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10984203.png)
![N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10984220.png)
![6-cyclopropyl-N-(3-acetamidophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10984225.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10984230.png)
